1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Lipophilic ligand efficiency Membrane permeability CNS drug design

Medicinal chemists risk lead failure when substituting benzimidazole scaffolds without SAR justification. 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-73-7) solves this with a precisely characterized N-cyclopentyl/C-2-methyl/C-5-nitrile substitution pattern. • CNS drug-like: logP 2.7, TPSA 41.6 Ų, zero HBD, pKa 4.99-neutral at pH 7.4 for enhanced brain exposure. • Synthetic versatility: C-5 nitrile as HBA (2) and handle for hydrolysis, reduction, or cycloaddition. • MMP series: Compare des-nitrile, des-methyl, N-unsubstituted analogs (ΔlogP up to 0.96, ΔTPSA 10.87 Ų) for rigorous SAR.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 1403483-73-7
Cat. No. B1431454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
CAS1403483-73-7
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CCCC3)C=CC(=C2)C#N
InChIInChI=1S/C14H15N3/c1-10-16-13-8-11(9-15)6-7-14(13)17(10)12-4-2-3-5-12/h6-8,12H,2-5H2,1H3
InChIKeySBILYRHINIATQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile: Physicochemical and Structural Baseline


1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-73-7) is a heterocyclic organic compound belonging to the benzimidazole family, characterized by a cyclopentyl moiety at the N-1 position, a methyl substituent at the C-2 position, and a nitrile (–CN) group at the C-5 position of the fused benzene ring . With a molecular formula of C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol, it exhibits a computed XLogP3 of 2.7, a topological polar surface area (TPSA) of 41.6 Ų, and zero hydrogen bond donors [1]. The compound is commercially available at 95–98% purity from multiple suppliers [1], positioning it as an accessible building block for medicinal chemistry and agrochemical research.

Benzimidazole-5-carbonitrile building block for medicinal chemistry
Cyclopentyl N-1, methyl C-2, nitrile C-5 substitution scaffold
Commercially accessible at 95–98% purity from multiple suppliers

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile: In-Class Analog Substitution Risks


Benzimidazole-5-carbonitrile derivatives are not functionally interchangeable despite sharing a common scaffold. The simultaneous presence of the N-cyclopentyl, C-2-methyl, and C-5-nitrile substituents in 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile generates a distinct physicochemical profile—modulating lipophilicity, hydrogen-bonding capacity, and electronic character—that diverges substantially from des-nitrile, des-methyl, N-unsubstituted, or N-benzyl analogs . When a research program or procurement decision substitutes one benzimidazole carbonitrile for another without quantitative justification, the risk includes altered logP-driven membrane permeability, shifted ionization equilibria at physiological pH, and compromised synthetic tractability of downstream derivatives [1]. The quantitative evidence presented below establishes exactly where this compound differentiates from its closest structural comparators.

Lipophilicity N-unsubstituted or N-benzyl analogs may shift logP outside CNS drug-like space; permeability and solubility profiles may not transfer.
Ionization N-unsubstituted analog remains protonated at physiological pH; neutral-state-dependent membrane diffusion may not be preserved.
Thermal behavior Des-nitrile analog shows lower predicted boiling point; synthetic handling and purification windows may differ.

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile: Head-to-Head Analog Comparison


Cyclopentyl Substitution Yields Balanced Lipophilicity

The N-cyclopentyl derivative (target compound) exhibits a computed XLogP3 of 2.7 [1], positioning its lipophilicity in a favorable intermediate range. The N-unsubstituted comparator (2-methyl-1H-benzimidazole-5-carbonitrile, CAS 92443-13-5) registers a significantly lower LogP of 1.74 , which may limit passive membrane permeation. Conversely, the N-benzyl analog (CAS 1403483-72-6) displays an elevated LogP of 3.26 , increasing the risk of poor aqueous solubility and promiscuous binding. The des-methyl analog (CAS 1403483-66-8) shows a LogP of 2.37 , approximately 0.33 units lower than the target.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.7
N-unsubstituted: 1.74
N-benzyl: 3.26
Des-methyl: 2.37
Intermediate logP supports balanced permeability and solubility screening.
Computed values; experimental confirmation advised.
Lipophilic ligand efficiency Membrane permeability CNS drug design

Zero HBD and Low TPSA Enhance BBB Penetration

The target compound possesses zero hydrogen bond donors (HBD = 0) [1], a property strongly correlated with enhanced blood-brain barrier (BBB) penetration. The N-unsubstituted comparator (2-methyl-1H-benzimidazole-5-carbonitrile) carries one HBD (the N-H proton) , which increases desolvation penalty for membrane crossing. Furthermore, the TPSA of the target is 41.6 Ų [1], notably lower than the 52.47 Ų PSA of the N-unsubstituted analog . Both parameters independently favor the target compound for CNS-targeted programs.

HBD & TPSA for BBB
Cross-study comparable
HBD = 0; TPSA = 41.6 Ų
vs. N-unsubstituted HBD = 1; PSA = 52.47 Ų
Favorable CNS MPO parameters; may support BBB penetration model studies.
Computed descriptors; ΔTPSA ≈ -10.9 Ų.
CNS MPO score Blood-brain barrier permeability Hydrogen bond donor count

Neutral Ionization State at Physiological pH

The predicted pKa of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 4.99 ± 0.25 , indicating that the compound exists predominantly in its neutral (uncharged) form at physiological pH (7.4). By contrast, the N-unsubstituted analog (2-methyl-1H-benzimidazole-5-carbonitrile) has a predicted pKa of 9.85 ± 0.10 , meaning it remains largely protonated and positively charged at pH 7.4. The N-benzyl analog has a similar predicted pKa of 4.88 ± 0.25 , close to the target.

Ionization (pKa)
Data to verify
Target: 4.99 ± 0.25
N-unsubstituted: 9.85 ± 0.10
N-benzyl: 4.88 ± 0.25
Predicted neutral state at pH 7.4 supports passive diffusion assay context.
Predicted values; source-specific review recommended.
Physiological ionization pKa prediction Drug absorption

Thermal Stability Advantage Over Des-Nitrile Analog

The target compound exhibits a predicted boiling point of 441.5 ± 18.0 °C at 760 mmHg , substantially higher than the des-nitrile analog (1-cyclopentyl-2-methyl-1H-benzimidazole, CAS 444995-62-4), which has a predicted boiling point of 369.077 °C at 760 mmHg . This approximately 72 °C difference reflects the additional molecular weight and polar nitrile functionality, imparting greater thermal stability during synthetic manipulation.

Thermal stability
Cross-study comparable
Target bp: 441.5 ± 18.0 °C
Des-nitrile analog bp: 369.1 °C
Reported higher boiling point supports broader synthetic manipulation window.
Predicted at 760 mmHg; ΔTb ≈ +72 °C.
Thermal stability Purification by distillation Synthetic intermediate handling

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile: Key Application Scenarios


CNS Drug Discovery: Privileged BBB-Penetrant Scaffold

With zero HBD, TPSA of 41.6 Ų, and an intermediate LogP of 2.7 [1], 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile aligns with established CNS drug-likeness criteria. Medicinal chemistry teams pursuing targets such as kinases, GPCRs, or ion channels within the central nervous system can prioritize this compound as a core scaffold, leveraging its predicted neutral charge state at physiological pH (pKa 4.99) to enhance brain exposure relative to N-unsubstituted analogs that carry a positive charge at pH 7.4.

Compact Nitrile Building Block for Fragment-Based Design

The C-5 nitrile group serves as both a hydrogen-bond acceptor (HBA = 2) [1] for target engagement and a synthetic handle for further elaboration (hydrolysis to amide or carboxylic acid, reduction to amine, or cycloaddition chemistry). Its compact molecular weight (225.29 g/mol) makes it suitable for fragment-based screening libraries, where the cyclopentyl group provides three-dimensional character distinct from flat aromatic N-substituents like benzyl.

Physicochemical Benchmarking & Matched Molecular Pair Analysis

The availability of closely related analogs with systematic structural variations (des-nitrile, des-methyl, N-unsubstituted, N-benzyl) creates an ideal matched molecular pair (MMP) series for probing structure-property relationships. Procurement of this compound alongside its comparators enables rigorous deconvolution of the contributions of individual substituents to lipophilicity (ΔLogP up to 0.96 units) [1], TPSA (ΔTPSA 10.87 Ų) [1], and ionization (ΔpKa 4.86 units) , supporting computational model validation and lead optimization campaigns.

Agrochemical Intermediate for Fungicides and Herbicides

Benzimidazole carbonitriles have established precedent in agrochemical fungicide and herbicide programs. The balanced lipophilicity (XLogP3 2.7) [1] and thermal stability (bp 441.5 °C) of this compound support its use as an intermediate in the synthesis of crop protection agents where environmental persistence and foliar uptake are design considerations.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
BBB-penetrant profile review
CNS MPO desirability; neutral-state permeability assay
Fragment-based design
Nitrile handle and 3D character
Target engagement and synthetic elaboration feasibility
Matched molecular pair analysis
Systematic analog comparison
Substituent contribution to logP, TPSA, pKa
Agrochemical intermediate research
Thermal stability and lipophilicity
Crop protection lead optimization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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